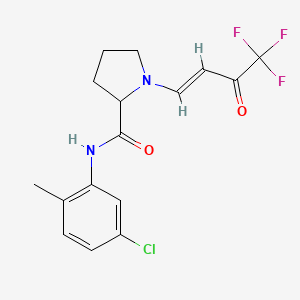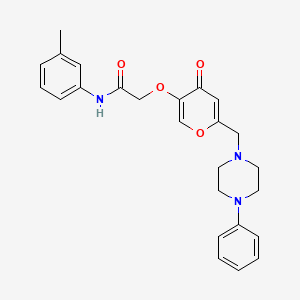
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H19F3N2O3S and its molecular weight is 412.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pummerer-Type Cyclization Reactions
The super acid-induced Pummerer-type cyclization reaction has been utilized to improve the synthesis of chiral 1,3-dimethyl-1,2,3,4-tetrahydroisoquinolines, demonstrating the compound's relevance in creating stereochemically complex structures. This methodology allows for efficient and selective synthesis, highlighting its utility in generating chiral compounds with potential biological activity (Saitoh et al., 2003).
Synthesis of Phenylethanolamine N-Methyltransferase Inhibitors
Another significant application involves the synthesis of 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines, which have shown remarkable potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase (PNMT). These compounds demonstrate the potential of the core structure in developing inhibitors that could penetrate the blood-brain barrier, indicating their relevance in designing drugs for neurological conditions (Grunewald et al., 2005).
Enhancing Cyclization Reactions
The compound's framework has been instrumental in enhancing cyclization reactions, as seen in the synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine. The addition of boron trifluoride diethyl etherate as an additive reagent has been shown to facilitate cyclization, leading to moderate yields of cyclized products. This research illustrates the adaptability of the compound in synthesizing complex heterocyclic structures, which are foundational in medicinal chemistry (Saitoh et al., 2001).
Visible-Light Induced Reactions
A novel application in synthetic chemistry involves visible-light induced di- and trifluoromethylation of N-benzamides with fluorinated sulfones, leading to the synthesis of CF2H/CF3-containing isoquinolinediones. This method showcases the compound's role in facilitating reactions under mild conditions, broadening the scope of synthetic strategies available for introducing fluorinated motifs into organic molecules, which are highly valuable in drug discovery and material science (Zou & Wang, 2017).
Propriétés
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3S/c1-2-28(26,27)24-10-9-13-7-8-15(11-14(13)12-24)23-18(25)16-5-3-4-6-17(16)19(20,21)22/h3-8,11H,2,9-10,12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWXYQMMUWJXJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3S)-2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-8-[(2R)-5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl]-5-methoxy-2,3-dihydrochromen-4-one](/img/structure/B2428505.png)


![1-{3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-yl}ethan-1-amine hydrochloride](/img/structure/B2428509.png)
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide](/img/structure/B2428510.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2428513.png)
![N-(3-methoxybenzyl)-3-(6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B2428514.png)


![5-bromo-N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-chloropyridine-3-carboxamide](/img/structure/B2428522.png)
![(3,4-Dichlorophenyl)[4-fluoro-4-(hydroxymethyl)piperidino]methanone](/img/structure/B2428524.png)
![Benzofuran-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2428525.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2428527.png)